8-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

CAS No.: 2034316-98-6

Cat. No.: VC4534382

Molecular Formula: C20H19BrN2O3S

Molecular Weight: 447.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034316-98-6 |

|---|---|

| Molecular Formula | C20H19BrN2O3S |

| Molecular Weight | 447.35 |

| IUPAC Name | 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |

| Standard InChI | InChI=1S/C20H19BrN2O3S/c21-17-7-1-2-9-19(17)27(24,25)23-13-10-16(11-14-23)26-18-8-3-5-15-6-4-12-22-20(15)18/h1-9,12,16H,10-11,13-14H2 |

| Standard InChI Key | NOBAYUWOHLAXIB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

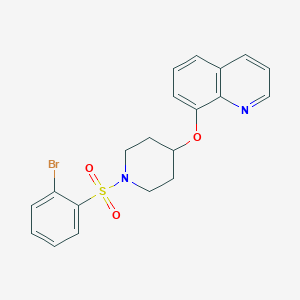

The compound features a quinoline scaffold substituted at the 8-position with a piperidine ring via an ether linkage. The piperidine moiety is further functionalized at the 1-position with a 2-bromophenylsulfonyl group . This combination creates a hybrid structure that integrates aromatic, heterocyclic, and sulfonamide functionalities (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉BrN₂O₃S |

| Molecular Weight | 447.35 g/mol |

| IUPAC Name | 8-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]oxyquinoline |

| SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |

The sulfonamide group introduces strong electron-withdrawing characteristics, while the bromine atom at the ortho position of the phenyl ring may influence steric interactions and metabolic stability .

Synthetic Methodologies

Core Scaffold Construction

Synthesis typically proceeds through a multi-step sequence:

-

Piperidine sulfonylation: Reaction of piperidin-4-ol with 2-bromobenzenesulfonyl chloride under basic conditions yields 1-(2-bromophenylsulfonyl)piperidin-4-ol .

-

Etherification: Subsequent nucleophilic substitution with 8-hydroxyquinoline in the presence of a coupling agent (e.g., Mitsunobu conditions) forms the critical C-O bond.

Key Reaction Parameters

-

Sulfonylation typically occurs at 0–25°C in dichloromethane with triethylamine as base .

-

Ether formation requires anhydrous conditions to prevent hydrolysis of the sulfonamide intermediate.

Structure-Activity Relationships (SAR)

Critical Substituent Effects

-

Bromine position: Ortho substitution on the phenyl ring improves metabolic stability compared to para isomers .

-

Piperidine oxygenation: Ether linkages at position 4 enhance blood-brain barrier penetration relative to methylene bridges .

-

Sulfonamide group: The -SO₂- group increases aqueous solubility while maintaining lipophilicity (logP ≈ 2.8) .

Future Research Directions

Derivative Synthesis

-

Introduce fluorinated aryl groups to modulate pharmacokinetic profiles .

-

Explore spirocyclic piperidine variants to reduce CYP450-mediated metabolism .

Target Validation Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume